

A Comparative Guide to Proteasome Inhibitors: Alternatives to MG-115

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Compound of Interest

Compound Name: MG-115

Cat. No.: B1676565

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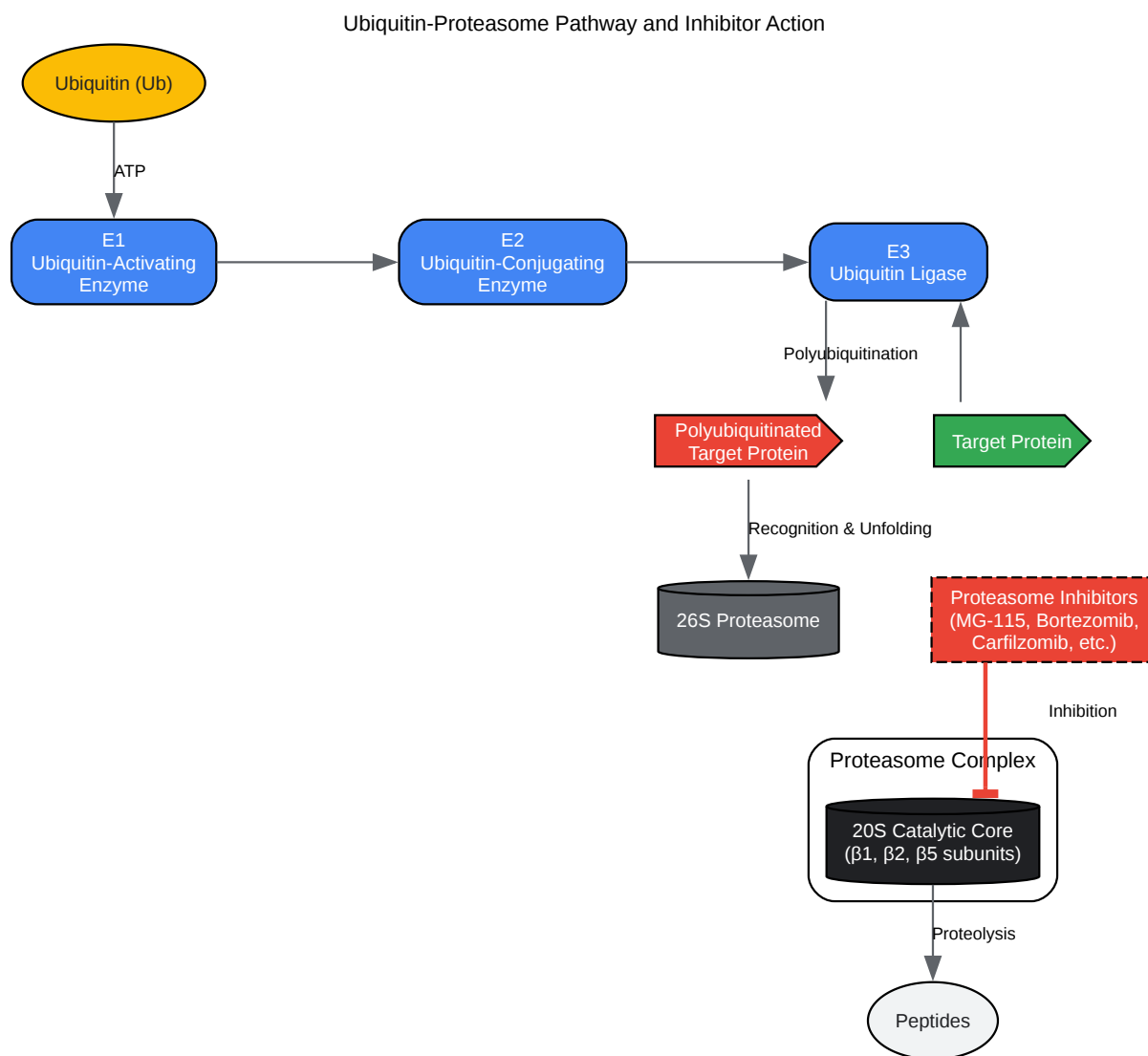
This guide provides a comprehensive comparison of alternative proteasome inhibitors to **MG-115**, a potent, reversible, and cell-permeable inhibitor of the 20S proteasome. While **MG-115** has been a valuable tool in research, a variety of other inhibitors with different mechanisms of action, potency, and selectivity are available. This guide aims to assist researchers in selecting the most appropriate proteasome inhibitor for their specific experimental needs by presenting objective comparisons and supporting experimental data.

Overview of Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex. Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like ($\beta 5$ subunit), trypsin-like ($\beta 2$ subunit), and caspase-like ($\beta 1$ subunit). Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis, making it a key target for cancer therapy and research.

The Ubiquitin-Proteasome Pathway and Inhibitor Targets

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and highlights the point of intervention for the proteasome inhibitors discussed in this guide.



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